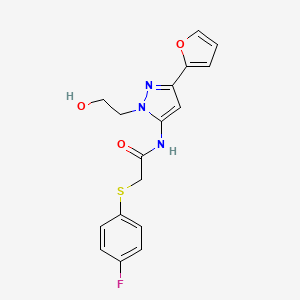
2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H16FN3O3S and its molecular weight is 361.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features include a furan ring, a fluorophenyl group, and an acetamide moiety, which may contribute to its therapeutic potential.
Structural Characteristics
The molecular formula of the compound is C17H16FN3O3S, with a molecular weight of approximately 361.4 g/mol. The presence of the 4-fluorophenyl thio group and furan is significant for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C17H16FN3O3S |
| Molecular Weight | 361.4 g/mol |
| Structure Features | Furan ring, fluorophenyl group, acetamide moiety |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives containing pyrazole and furan moieties can exhibit significant antitumor effects. The compound's structure may enhance its interaction with DNA, potentially inhibiting tumor growth .
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against various pathogens. This is attributed to the presence of the thiol group, which may enhance its lipophilicity and facilitate membrane penetration.
- COX-II Inhibition : Similar compounds have been studied for their ability to selectively inhibit cyclooxygenase-II (COX-II), an enzyme implicated in inflammation and pain. The potential for this compound to act as a COX-II inhibitor warrants further investigation .
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : Compounds with similar structural features have been shown to bind within the minor groove of DNA, potentially inhibiting DNA-dependent enzymes and disrupting cellular replication processes .
- Enzyme Inhibition : The structure suggests potential interactions with various enzymes involved in inflammatory pathways, particularly COX enzymes .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on pyrazole derivatives indicated that modifications to the furan and phenyl groups significantly affected their antitumor efficacy. For instance, modifications that increased lipophilicity were correlated with enhanced cellular uptake and cytotoxicity against cancer cell lines .
- Another research project focused on the synthesis of COX-II inhibitors reported that specific structural modifications led to compounds with IC50 values significantly lower than existing drugs like Celecoxib, indicating improved potency and selectivity .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c18-12-3-5-13(6-4-12)25-11-17(23)19-16-10-14(15-2-1-9-24-15)20-21(16)7-8-22/h1-6,9-10,22H,7-8,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMKAIHIDHKHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=C2)NC(=O)CSC3=CC=C(C=C3)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














